molecular formula C11H10BrNO2 B1431617 Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate CAS No. 1260382-73-7

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate

Cat. No.: B1431617
CAS No.: 1260382-73-7
M. Wt: 268.11 g/mol
InChI Key: XGPWRDDPMYKYLE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a bromine atom at the 4th position, a methyl group at the 7th position, and a carboxylate ester group at the 6th position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Scientific Research Applications

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate has several scientific research applications:

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate” were not found in the search results, the broader field of indole derivatives is an active area of research. These compounds play a main role in cell biology and have various biologically vital properties . They are being investigated for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced with tributyltin hydride (Bu3SnH) to afford the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and carboxylate ester groups.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while ester hydrolysis produces the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-1H-indole-6-carboxylate
  • Methyl 7-methyl-1H-indole-6-carboxylate
  • 4-Bromo-7-methyl-1H-indole-6-carboxylic acid

Uniqueness

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate is unique due to the specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups, along with the ester functionality, makes it a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

methyl 4-bromo-7-methyl-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-8(11(14)15-2)5-9(12)7-3-4-13-10(6)7/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPWRDDPMYKYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1C(=O)OC)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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